2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile
Description
2,7-Diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile is a chromene derivative characterized by a 4H-chromene core substituted with a 3-(benzyloxy)phenyl group at position 4, amino groups at positions 2 and 7, and a nitrile group at position 2. Chromene derivatives are renowned for their biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
2,7-diamino-4-(3-phenylmethoxyphenyl)-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c24-13-20-22(19-10-9-17(25)12-21(19)28-23(20)26)16-7-4-8-18(11-16)27-14-15-5-2-1-3-6-15/h1-12,22H,14,25-26H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKGFJRKUYPVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3C4=C(C=C(C=C4)N)OC(=C3C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,7-Diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 284.32 g/mol. The compound features a chromene backbone with amino and carbonitrile functional groups that are crucial for its biological activity.
Research indicates that compounds within the chromene family exhibit various biological activities, including:
- Antidiabetic Activity : Some derivatives have been shown to inhibit Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. For instance, related compounds demonstrated over 80% inhibition of DPP-4 activity at doses comparable to established antidiabetic drugs like omarigliptin .
- Induction of Apoptosis : Certain substituted chromenes have been identified as activators of caspases, which play a critical role in programmed cell death. This property suggests potential applications in cancer therapy .
Biological Activity Data
The following table summarizes various biological activities associated with similar chromene derivatives:
Case Studies and Research Findings
- Antidiabetic Properties : A study focusing on the design of chromene derivatives found that specific modifications could enhance DPP-4 inhibition significantly, indicating a promising pathway for developing new antidiabetic agents .
- Cancer Treatment Potential : Research on substituted chromenes has shown their ability to induce apoptosis in cancer cells, suggesting a therapeutic role in oncology. In vitro studies have demonstrated that these compounds can effectively trigger cell death pathways .
- Antimicrobial Activity : Some derivatives have been tested for their antimicrobial efficacy against various pathogens. The results indicated that these compounds could serve as potential candidates for developing new antibiotics .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Chromene Derivatives
Substituent Effects on Molecular Properties
Table 1: Structural Comparison of Key Chromene Derivatives
- Electronic and Steric Effects: The benzyloxy group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like methoxy () or halogen groups (). This may enhance membrane permeability but reduce solubility in polar solvents. Dual amino groups at C2 and C7 (vs.
Crystallographic and Physicochemical Properties
Table 2: Crystallographic Data Comparison
- The benzyloxy group in the target compound is expected to influence crystal packing via π-π stacking and van der Waals interactions, differing from the hydrogen-bond-dominated packing in fluorophenyl or methoxy-substituted analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
